

Application Note: CRISPR-Cas9 Screening for Synergistic Partners with (S)-Bleximenib Oxalate

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Compound of Interest

Compound Name: (S)-Bleximenib oxalate

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Introduction

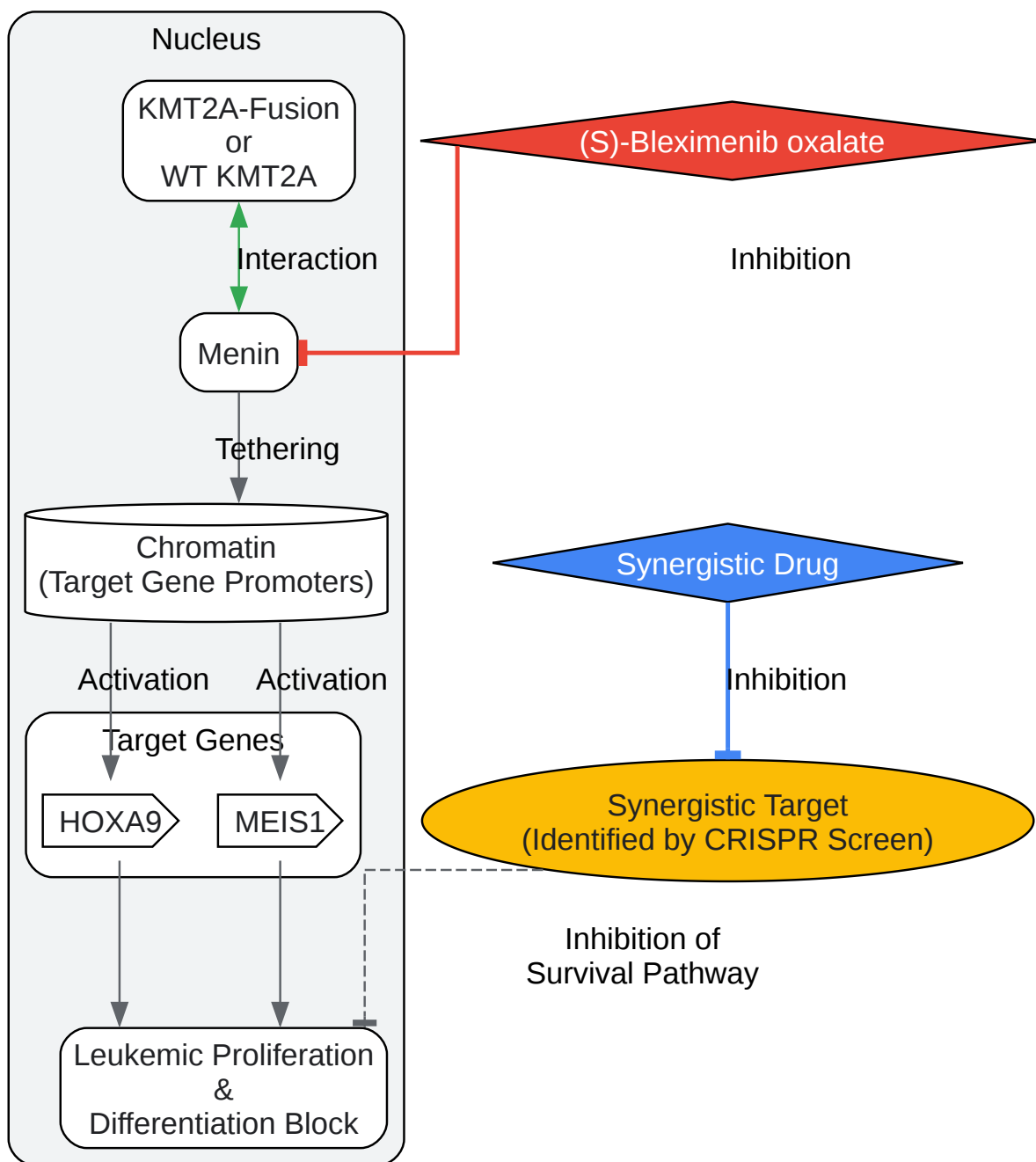
(S)-Bleximenib oxalate (also known as JNJ-75276617) is a potent and selective oral inhibitor of the protein-protein interaction between menin and KMT2A (Lysine Methyltransferase 2A)[1][2][3]. This interaction is a critical driver of leukemogenesis in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) subtypes harboring KMT2A rearrangements (KMT2Ar) or nucleophosmin 1 (NPM1) mutations[1][4][5]. By disrupting this complex, bleximenib downregulates the expression of key oncogenes like HOXA9 and MEIS1, leading to cell differentiation and apoptosis in malignant cells[1][6][7]. While menin inhibitors show significant promise as monotherapies, identifying synergistic drug combinations is crucial to enhance efficacy, overcome potential resistance, and improve patient outcomes[5][8].

This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 loss-of-function screen to identify novel gene targets that, when knocked out, synergize with **(S)-Bleximenib oxalate** to inhibit the proliferation of leukemia cells.

Mechanism of Action and Signaling Pathway

(S)-Bleximenib oxalate targets the menin-KMT2A complex, which is essential for the aberrant transcriptional program that maintains the leukemic state in KMT2Ar and NPM1-mutated leukemias. Menin acts as a scaffold, tethering the KMT2A protein (or its fusion product) to chromatin, leading to the expression of pro-leukemogenic genes such as HOXA9 and MEIS1[5]

[6][7]. Inhibition of this interaction by bleximenib leads to the eviction of the complex from chromatin, suppression of the target gene expression, and subsequent induction of differentiation and apoptosis[1][5].

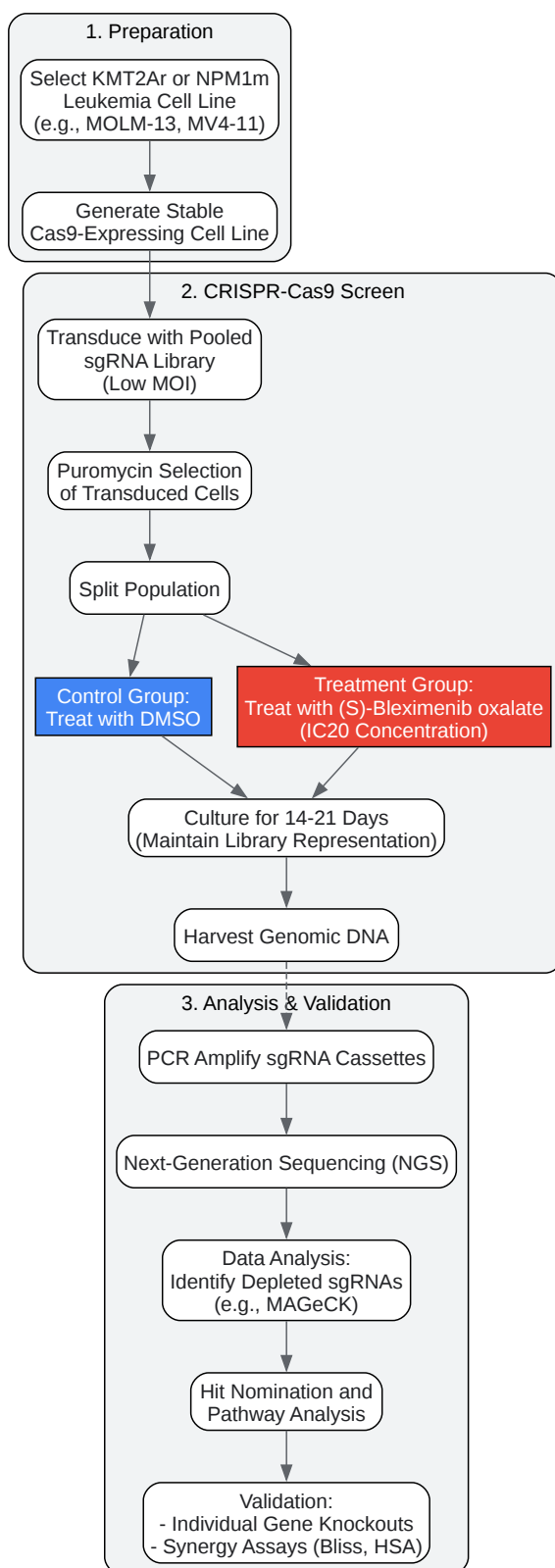


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Caption: Menin-KMT2A signaling pathway and points of therapeutic intervention.

Experimental Workflow for CRISPR-Cas9 Synergistic Screen

A pooled, genome-wide CRISPR-Cas9 knockout screen is a powerful, unbiased method to identify genes that functionally interact with a drug of interest[9][10][11]. The workflow involves transducing a Cas9-expressing leukemia cell line with a pooled sgRNA library, followed by treatment with a sub-lethal concentration of **(S)-Bleximenib oxalate**. Genes whose knockout leads to enhanced cell death in the presence of the drug are identified by the depletion of their corresponding sgRNAs, as quantified by next-generation sequencing (NGS).



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Caption: Experimental workflow for a CRISPR-Cas9 synergistic screen.

Detailed Protocols

Protocol 1: Determination of Sub-lethal Dose of (S)-Bleximenib Oxalate

- Cell Seeding: Seed a KMT2Ar or NPM1m leukemia cell line (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 1×10^4 cells/well.
- Drug Titration: Prepare a 10-point serial dilution of **(S)-Bleximenib oxalate** (e.g., from 1 nM to 10 μ M) and a vehicle control (DMSO).
- Treatment: Add the drug dilutions to the cells and incubate for 72-96 hours.
- Viability Assay: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
- Data Analysis: Normalize the results to the DMSO control and calculate the IC₅₀ value. For the CRISPR screen, use a concentration that results in ~20% growth inhibition (IC₂₀) to maximize the window for detecting synergistic effects.

Protocol 2: Pooled CRISPR-Cas9 Knockout Screen

- Lentivirus Production: Produce high-titer lentivirus for a genome-wide sgRNA library (e.g., GeCKO v2.0) by transfecting HEK293T cells with the library plasmids and packaging vectors.
- Transduction: Transduce the Cas9-expressing leukemia cell line with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA. A library coverage of at least 500 cells per sgRNA should be maintained.
- Antibiotic Selection: Select for successfully transduced cells using puromycin for 2-3 days.
- Screening:
 - Collect a baseline cell sample (T₀).
 - Split the remaining cell population into two arms: a control group treated with DMSO and a treatment group treated with the predetermined IC₂₀ of **(S)-Bleximenib oxalate**.

- Culture the cells for 14-21 days, passaging as necessary while maintaining a minimum of 500 cells per sgRNA at each passage.
- Genomic DNA Extraction: At the end of the screen, harvest at least 5×10^7 cells from each arm and extract genomic DNA (gDNA).
- NGS Library Preparation and Sequencing:
 - Amplify the sgRNA-containing regions from the gDNA using a two-step PCR protocol to add sequencing adapters and indexes.
 - Pool the indexed libraries and perform high-throughput sequencing on a platform like the Illumina NovaSeq.

Protocol 3: Data Analysis and Hit Identification

- Read Alignment and Counting: Demultiplex the sequencing data and align the reads to the sgRNA library reference to obtain read counts for each sgRNA.
- Hit Identification: Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly depleted in the **(S)-Bleximenib oxalate**-treated group compared to the DMSO-treated group. Genes are ranked based on statistical significance (p-value and false discovery rate).

Data Presentation

Quantitative data from the screen should be summarized to clearly present the top candidate synergistic partners.

Table 1: Hypothetical Top Hits from CRISPR-Cas9 Screen

Gene Symbol	Gene Description	Rank	MAGeCK Score (p-value)	Log2 Fold Change (Bleximenib vs. DMSO)
BCL2	B-cell lymphoma 2	1	1.5 x 10 ⁻⁸	-3.1
DOT1L	DOT1-like histone H3K79 methyltransferase	2	8.2 x 10 ⁻⁷	-2.8
FLT3	Fms-like tyrosine kinase 3	3	3.4 x 10 ⁻⁶	-2.5
BRD4	Bromodomain-containing protein 4	4	9.1 x 10 ⁻⁶	-2.4
PRMT5	Protein arginine methyltransferase 5	5	2.5 x 10 ⁻⁵	-2.2
CDK6	Cyclin-dependent kinase 6	6	7.8 x 10 ⁻⁵	-2.0

Table 2: Validation of Synergistic Interactions

Following the primary screen, individual gene knockouts are generated to validate the top hits. Synergy is quantified using models such as the Bliss independence or Highest Single Agent (HSA) model after measuring cell viability across a dose-response matrix.

Target Gene Knockout	(S)-Bleximenib Oxalate IC50 (nM)	Combination Drug	Combination Drug IC50 (nM)	Synergy Score (Bliss)
Non-Targeting Control	15.2	-	-	-
BCL2 KO	1.8	Venetoclax	0.5	25.4
DOT1L KO	3.5	Pinometostat	1.2	21.8
FLT3 KO	4.1	Gilteritinib	0.8	19.5

Note: Data presented are hypothetical and for illustrative purposes. Actual values will vary based on the cell line and experimental conditions.

Conclusion

The combination of CRISPR-Cas9 screening with the targeted agent **(S)-Bleximenib oxalate** provides a robust and unbiased platform for discovering novel synergistic therapeutic strategies. This approach can identify vulnerabilities in leukemia cells that are not apparent from the mechanism of menin inhibition alone. Validation of top hits from this screen, such as the known synergistic partners BCL2, DOT1L, and FLT3[6][8][12], can uncover new combination therapies with the potential to significantly improve treatment outcomes for patients with KMT2Ar or NPM1-mutated acute leukemias.

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